4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine
Description
4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine is a heterocyclic compound featuring a pyrazolo[5,1-b]quinazoline core fused with a morpholine moiety at position 9. The pyrazoloquinazoline scaffold is characterized by a bicyclic structure combining pyrazole and quinazoline rings, which are known for their pharmacological relevance in drug discovery, particularly as kinase inhibitors or antimicrobial agents . The morpholine substituent at position 9 enhances solubility and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .
Properties
IUPAC Name |
4-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-19(16-7-3-2-4-8-16)20-22-18-10-6-5-9-17(18)21(25(20)23-15)24-11-13-26-14-12-24/h2-4,7-8H,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVZBFRIMYVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine is part of the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a morpholine ring and a pyrazoloquinazoline core, which are known for their pharmacological significance. The compound's unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, compounds with a similar structure have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 31.85 |
| Compound B | MCF-7 | 27.04 |
| Compound C | HepG2 | 18.79 |
| Compound D | MCF-7 | 13.46 |
The data indicates that modifications in the chemical structure can significantly enhance anticancer activity against various cell lines such as HepG2 and MCF-7, which are commonly used models for liver and breast cancer research respectively .
The mechanism of action for compounds like This compound typically involves binding to specific enzymes or receptors. For instance:
- Inhibition of Tyrosine Kinase Receptors : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which are overexpressed in many cancers.
- Interaction with DHFR : As mentioned earlier, by inhibiting DHFR, these compounds can interfere with nucleotide synthesis necessary for cell division.
Case Studies
Recent research has demonstrated the effectiveness of similar compounds in preclinical settings:
- Study on Quinazoline Derivatives : A study evaluated a series of quinazoline derivatives and their cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition correlated with structural modifications .
- Molecular Docking Studies : Advanced molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results showed promising interactions with key enzymes involved in tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[5,1-b]quinazoline scaffold exhibits structural diversity depending on substituents at positions 2, 3, and 9. Below is a detailed comparison of key analogs, focusing on structural variations, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Pyrazolo[5,1-b]quinazoline Derivatives
Key Observations :
Position 9 Modifications :
- The morpholine group in the target compound likely improves aqueous solubility compared to ketone (Y021-5931) or aryl amine (N-(4-chlorophenyl) analog) derivatives .
- Carboxylic acid (e.g., ) and trifluoromethyl groups () introduce polar or electron-withdrawing effects, which may enhance target binding or metabolic stability .
Biological Activity: Derivatives with diazenyl substituents () exhibit notable antimicrobial activity, suggesting the pyrazoloquinazoline scaffold’s versatility in drug design .
Synthetic Accessibility :
- Analogs like Y021-5931 and N-(4-chlorophenyl) derivatives are synthesized via diazonium salt coupling or cyclocondensation, indicating scalable routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
